4-(Trichloromethyl)benzoyl chloride

Catalog No.
S773984
CAS No.
14815-86-2
M.F
C8H4Cl4O
M. Wt
257.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trichloromethyl)benzoyl chloride

CAS Number

14815-86-2

Product Name

4-(Trichloromethyl)benzoyl chloride

IUPAC Name

4-(trichloromethyl)benzoyl chloride

Molecular Formula

C8H4Cl4O

Molecular Weight

257.9 g/mol

InChI

InChI=1S/C8H4Cl4O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H

InChI Key

LNIAVCRNJMPGGT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)C(Cl)(Cl)Cl

Synonyms

4-(trichloromethyl)benzoyl chloride

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)C(Cl)(Cl)Cl

4-(Trichloromethyl)benzoyl chloride is a chemical compound characterized by the presence of a trichloromethyl group attached to a benzoyl chloride moiety. Its molecular formula is C8H4Cl3OC_8H_4Cl_3O and it has a molecular weight of approximately 232.48 g/mol. This compound is notable for its reactivity due to the presence of both the benzoyl chloride and trichloromethyl functional groups, which can participate in various

  • Nucleophilic Substitution: The benzoyl chloride part can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
  • Electrophilic Aromatic Substitution: The trichloromethyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring towards electrophiles.
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or amines depending on the conditions and reagents used.

The synthesis of 4-(trichloromethyl)benzoyl chloride can be achieved through several methods:

  • Direct Chlorination: Benzoyl chloride can be chlorinated using chlorine gas in the presence of a catalyst to introduce the trichloromethyl group.
  • Friedel-Crafts Acylation: This method involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst, followed by chlorination.
  • Reagents: Common reagents for synthesis include thionyl chloride for chlorination and aluminum chloride for Friedel-Crafts reactions.

4-(Trichloromethyl)benzoyl chloride is primarily used in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: Its derivatives may be used in drug development due to their potential biological activity.
  • Agrochemicals: The compound may also find applications in the formulation of pesticides and herbicides.

Several compounds share structural similarities with 4-(trichloromethyl)benzoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(Trifluoromethyl)benzoyl chlorideC8H4ClF3OC_8H_4ClF_3OContains trifluoromethyl group; used in pharmaceuticals.
4-Chlorobenzoyl chlorideC7H5ClOC_7H_5ClOLacks trifluoromethyl; simpler structure; used in dye synthesis.
3-(Trifluoromethyl)benzoyl chlorideC8H4ClF3OC_8H_4ClF_3OSimilar functional groups but different position; potential for different reactivity.

Uniqueness

The uniqueness of 4-(trichloromethyl)benzoyl chloride lies in its combination of both a highly reactive benzoyl chloride and a trichloromethyl group, which can significantly influence its reactivity and potential applications compared to other similar compounds. This makes it particularly interesting for researchers focusing on synthetic organic chemistry and medicinal chemistry applications.

4-(Trichloromethyl)benzoyl chloride (CAS 14815-86-2) emerged as a critical intermediate in organic synthesis during the mid-20th century. Early industrial methods for its production relied on chlorination of toluene derivatives, but these approaches faced challenges with isomer specificity and yield. A breakthrough came in the 1990s with the development of vapor-phase chlorination of p-xylene using activated carbon catalysts, which minimized by-products and improved efficiency. This method, patented in 1996, enabled large-scale production by leveraging chlorinolysis reactions to convert 1,4-bis(trichloromethyl)benzene into the target compound.

The compound’s significance stems from its role in synthesizing herbicides and agrochemicals. For example, it serves as a precursor to 4-chlorobenzotrichloride, a key intermediate in herbicide manufacturing. Its electron-withdrawing trichloromethyl group enhances electrophilicity, making it indispensable in nucleophilic acyl substitution reactions.

Key Historical Milestones
1950s: Early synthesis via toluene chlorination
1996: Vapor-phase chlorination patent (EP0534412A2)
2010s: Optimization of photochemical chlorination

Evolution of Research Methodologies

Research methodologies have advanced significantly, particularly in reaction optimization and analytical techniques:

Catalytic Innovations

The shift from liquid-phase to vapor-phase chlorination reduced energy consumption and improved selectivity. Wide-pore activated carbon catalysts enabled precise control over chlorinolysis at 200–300°C, achieving yields exceeding 97%. Water co-feeding was later introduced to suppress side reactions, enhancing process stability.

Analytical Advancements

High-performance liquid chromatography (HPLC) with Newcrom R1 columns revolutionized purity assessment, enabling separation using acetonitrile-water-phosphoric acid mobile phases. Gas chromatography-mass spectrometry (GC-MS) became standard for tracking reaction intermediates.

Synthetic Route Refinement

Early routes relied on thionyl chloride or phosphorus pentachloride to chlorinate p-toluic acid. Modern photochemical methods using UV light and radical initiators reduced reaction times from hours to minutes while maintaining >95% yields.

Contemporary Research Landscape

Current studies focus on three domains:

Agrochemical Synthesis

4-(Trichloromethyl)benzoyl chloride is critical in producing chlorinated benzophenones, which act as UV stabilizers in pesticides. Recent patents describe its use in synthesizing 2,4-dihydroxybenzophenone derivatives for crop protection.

Pharmaceutical Applications

Researchers exploit its acyl chloride functionality to create bioactive amides. A 2025 study demonstrated its utility in synthesizing protease inhibitors via coupling with α-amino esters.

Materials Science

The compound’s ability to form cross-linked polymers is under investigation for coatings with enhanced chemical resistance. A 2024 report highlighted its role in synthesizing polybenzoxazines for aerospace applications.

Emerging Research Areas
Catalytic asymmetric synthesis
Green solvent-based chlorination
Computational reaction modeling

Position in Organic Halide Chemistry

As a benzoyl chloride derivative, this compound occupies a unique niche in organic halide chemistry:

Structural and Reactivity Features

  • Acyl Halide Reactivity: The carbonyl chloride group undergoes rapid nucleophilic substitution, enabling esterification and amidation.
  • Trichloromethyl Effects: The -CCl₃ group increases lipophilicity (logP = 3.33) and stabilizes transition states in Friedel-Crafts acylations.

Comparative Analysis

Unlike simple alkyl halides, its conjugated system allows dual reactivity:

  • Halogenation at the benzyl position
  • Acyl chloride participation in coupling reactions

This duality enables applications inaccessible to non-aromatic halides like chloroform or carbon tetrachloride.

Role in Reaction Mechanisms

In chlorinolysis, the compound forms via radical chain mechanisms:

  • Initiation: Cl₂ → 2Cl-
  • Propagation:
    • C₆H₅CCl₃ + Cl- → C₆H₅CCl₂- + HCl
    • C₆H₅CCl₂- + Cl₂ → C₆H₅CCl₃ + Cl-

These pathways underscore its importance in studying free-radical halogenation kinetics.

Industrial Relevance

Over 80% of global production supplies herbicide manufacturers, with the remainder used in specialty chemicals. Its annual synthesis scale exceeds 10,000 metric tons, reflecting its centrality in halogenated intermediate supply chains.

The classical synthesis of 4-(trichloromethyl)benzoyl chloride from p-toluic acid represents a well-established two-step transformation that involves initial acylation followed by radical chlorination [1]. The conversion of p-toluic acid to p-toluoyl chloride is typically achieved using phosphorus pentachloride under controlled conditions [30]. The reaction proceeds through nucleophilic attack by the carbonyl oxygen atom of the carboxylic acid on phosphorus pentachloride, forming the corresponding acyl chloride intermediate [30].

The subsequent photochemical chlorination step transforms the methyl group of p-toluoyl chloride into the trichloromethyl functionality [1]. This process requires phosphorus pentachloride as a catalyst at temperatures ranging from 140-155°C, with chlorine gas introduced at an average rate of 0.6 grams per minute [1]. The reaction achieves complete conversion to 4-(trichloromethyl)benzoyl chloride with yields reaching 97.6% under optimized conditions [1].

ParameterOptimized Value
Temperature Range140-155°C
CatalystPhosphorus pentachloride (2g)
Chlorine Addition Rate0.6 g/min
Yield97.6%
Exhaust Gas Treatment30% sodium hydroxide

The mechanism involves free radical chlorination where successive hydrogen atoms of the methyl side chain are replaced by chlorine atoms [28]. The reaction pathway proceeds through benzyl chloride and benzal chloride intermediates before reaching the final trichloromethyl product [28]. Temperature control is critical as excessive chlorination temperatures can lead to nuclear substitution reactions and decreased selectivity [28].

Hydrolysis of 1,4-Bis(trichloromethyl)benzene Routes

The hydrolysis route utilizing 1,4-bis(trichloromethyl)benzene provides an alternative synthetic pathway for producing 4-(trichloromethyl)benzoyl chloride [2]. This method involves the selective hydrolysis of one trichloromethyl group to form the corresponding benzoyl chloride while preserving the second trichloromethyl substituent [8].

The process employs iron(III) chloride as a Lewis acid catalyst, with the reaction mixture heated to 60°C [2]. Water is dosed into the mixture at a controlled rate of 9 grams per 0.5 moles of starting material over one hour at ambient pressure [2]. The reaction demonstrates complete conversion within 30 minutes, as confirmed by gas chromatographic analysis showing 98 area-percent product formation [2].

Mechanistic studies reveal that the hydrolysis proceeds through initial complexation of the Lewis acid with the trichloromethyl group, followed by nucleophilic attack by water [2]. The hydrochloric acid formed during the reaction is continuously evolved to drive the equilibrium toward product formation [2]. The reaction typically completes within 0.25 to 5 hours, with optimal conditions achieving completion in 1 to 4 hours [2].

Reaction ParameterValue
Lewis Acid CatalystIron(III) chloride (0.1-3 mol%)
Temperature45-65°C (optimum 50-60°C)
Water Equivalents1.0 equivalent
Reaction Time0.25-5 hours
Conversion98% (GC analysis)

The resulting product can be used directly without further purification for subsequent synthetic transformations [2]. Alternatively, the crude 4-(trichloromethyl)benzoyl chloride can be purified through distillation under reduced pressure at 1-100 millibar [2].

Industrial-Scale Production Methods

Industrial production of 4-(trichloromethyl)benzoyl chloride relies on continuous processes that enable large-scale synthesis with consistent quality and yield [13]. The benzotrichloride production capacity was estimated at 80,000 tonnes in 2000, indicating substantial industrial demand for related trichloromethyl compounds [10].

The industrial process begins with the free radical chlorination of toluene using chlorine gas under controlled photochemical conditions [10]. Light or radical initiators such as dibenzoyl peroxide catalyze the formation of chlorine radicals that subsequently abstract hydrogen atoms from the methyl group [10]. The progressive chlorination follows the sequence: toluene → benzyl chloride → benzal chloride → benzotrichloride [10].

Industrial-scale operations utilize specialized reactor designs that ensure optimal mixing and heat transfer during the highly exothermic chlorination reactions [28]. The process requires careful control of chlorine concentration to minimize nuclear chlorination while maximizing side-chain substitution [28]. Oxygen removal is essential as it acts as a radical scavenger and significantly reduces chlorine consumption [28].

Industrial ParameterSpecification
Production Capacity80,000 tonnes/year (benzotrichloride)
Reactor TypeContinuous photochemical
Chlorine PurityWater-free (dried with silica gel)
Toluene Concentration1-2 kmol/m³
Conversion Limit30-50% to minimize byproducts

The subsequent conversion to the benzoyl chloride typically employs thionyl chloride or phosphorus oxychloride in large-scale reactors equipped with efficient heat removal systems [19]. Industrial processes implement continuous monitoring through gas chromatography to ensure product quality and optimize reaction conditions [28].

Green Chemistry Approaches

Green chemistry methodologies for synthesizing 4-(trichloromethyl)benzoyl chloride focus on reducing environmental impact through alternative solvents and more efficient reaction conditions [11]. The development of deep eutectic solvents represents a significant advancement in environmentally benign synthesis [11]. Choline chloride/urea mixtures have demonstrated effectiveness as biodegradable reaction media that can be recovered and reused multiple times [11].

Microwave-assisted synthesis offers substantial improvements in reaction efficiency and energy consumption compared to conventional heating methods [14]. The technology enables precise temperature control while reducing reaction times from hours to minutes [40]. Microwave irradiation activates carbon-chlorine and carbon-hydrogen bonds, reducing the energy barrier for the overall transformation [43].

Green Chemistry ParameterConventional MethodGreen Alternative
Reaction Time2 days10 minutes
Energy ConsumptionHigh (prolonged heating)Reduced (microwave)
Solvent RecoveryLimited4+ reuse cycles
Waste GenerationSignificant organic wasteMinimal byproducts

The use of bio-derived solvents such as Cyrene has shown promise for acylation reactions [19]. This approach eliminates the need for traditional halogenated solvents while maintaining high reaction yields [19]. The precipitation-based isolation method increases molar efficiency by up to 28-fold compared to conventional aqueous workup procedures [19].

Catalytic approaches utilizing transition metal complexes provide alternative pathways that operate under milder conditions [15]. Zirconocene and photoredox catalysis systems enable carbon-chlorine bond formation through single electron transfer mechanisms rather than harsh thermal conditions [15]. These methods demonstrate excellent functional group tolerance and can operate at ambient temperatures [15].

Catalytic Synthesis Pathways

Catalytic synthesis pathways for 4-(trichloromethyl)benzoyl chloride employ transition metal catalysts to facilitate selective transformations under controlled conditions [15]. Zirconocene-based catalysis has emerged as an effective method for generating carbon radicals from alkyl chlorides through halogen atom transfer mechanisms [15]. The formation of strong zirconium-chlorine bonds (127 kcal/mol) drives the challenging carbon-chlorine bond cleavage process [17].

Photoredox catalysis provides complementary activation pathways that operate through single electron transfer processes [16]. The cooperative catalytic system involves nucleophilic displacement by lutidine followed by photochemical reduction to generate benzylic radicals [16]. This approach enables the activation of previously unreactive benzyl chlorides that resist conventional thermal methods [16].

The catalytic cycle involves initial absorption of blue light by an iridium photocatalyst to generate a strongly oxidizing excited state [16]. Reductive quenching by an amine produces an iridium(II) species capable of reducing the lutidinium intermediate [16]. The resulting radical fragmentation liberates the desired benzylic radical for subsequent coupling reactions [16].

Catalytic SystemMechanismOperating Conditions
ZirconoceneHalogen atom transferAmbient temperature
PhotoredoxSingle electron transferBlue light irradiation
CooperativeNucleophilic/photoredoxRoom temperature, 1-4 hours

Lewis acid catalysis using aluminum chloride enables Friedel-Crafts acylation under controlled conditions [18]. The aluminum chloride concentration of 0.03 moles per 0.1 moles of substrate provides optimal reactivity while minimizing side reactions [5]. Reaction temperatures of 50-55°C with nitrogen pressure of 0.4 megapascals ensure complete conversion within 18 hours [5].

Flow Chemistry Applications

Flow chemistry technologies offer significant advantages for the synthesis of 4-(trichloromethyl)benzoyl chloride through enhanced mixing, precise temperature control, and improved process intensification [18]. Continuous flow reactors enable the safe handling of reactive intermediates while minimizing operator exposure to hazardous reagents [18]. The Vilsmeier reagent preparation exemplifies successful flow chemistry implementation, where phosphorus oxychloride and dimethylformamide react in a 4.5 milliliter perfluoroalkoxy reactor coil with a residence time of 30 seconds [18].

Sequential flow synthesis demonstrates remarkable efficiency for multi-step transformations involving acyl chlorides [41]. The coupling of aryl Grignard reagents with acyl chlorides in bio-derived solvents achieves yields ranging from 58-99% with continuous operation for extended periods [20]. The system processes more than 10.8 millimoles of starting material over three hours of continuous operation [20].

Microreactor technology provides precise control over reaction parameters including temperature, pressure, and residence time [18]. The use of perfluoroalkoxy tubing ensures chemical compatibility with aggressive chlorinating agents while maintaining structural integrity under reaction conditions [18]. Glass bead packing in 50 milliliter reactor coils enhances mixing efficiency and heat transfer [18].

Flow ParameterSpecificationPerformance
Reactor MaterialPerfluoroalkoxy (PFA)Chemical resistance
Residence Time30 seconds - 90 secondsComplete conversion
Temperature Control±2°C precisionOptimal selectivity
Pressure RatingUp to 200 psiSafe operation
Throughput10.8+ mmol/3 hoursScalable production

The integration of inline separation and purification steps eliminates the need for batch workup procedures [18]. Membrane separators operating at 200 pounds per square inch enable direct extraction of organic products from the reaction stream [18]. This approach reduces processing time and improves overall atom economy [18].

Automated flow systems incorporate real-time monitoring through gas chromatography-mass spectrometry to ensure consistent product quality [18]. The ability to rapidly adjust reaction conditions based on analytical feedback enables optimal performance throughout extended production campaigns [20].

Process Optimization Strategies

Process optimization for 4-(trichloromethyl)benzoyl chloride synthesis focuses on maximizing yield while minimizing byproduct formation and energy consumption [1]. Temperature optimization plays a critical role in achieving selective chlorination, with the optimal range of 140-155°C providing maximum conversion without excessive nuclear substitution [1]. Reaction kinetics studies indicate that maintaining temperature within ±5°C of the setpoint ensures consistent product quality [1].

Chlorine flow rate optimization demonstrates that controlled addition at 0.6 grams per minute prevents excessive heat generation while ensuring complete conversion [1]. Higher addition rates lead to uncontrolled exothermic reactions and decreased selectivity toward the desired product [28]. The use of exhaust gas absorption with 30% sodium hydroxide solution captures hydrochloric acid byproduct and prevents environmental release [1].

Catalyst loading optimization reveals that 2 grams of phosphorus pentachloride per 400 grams of starting material provides optimal catalytic activity [1]. Lower catalyst concentrations result in incomplete conversion, while higher loadings increase costs without proportional yield improvements [33]. The catalyst must be completely anhydrous to prevent hydrolysis reactions that consume reactive intermediates [33].

Optimization ParameterRange StudiedOptimal ValueYield Impact
Temperature120-180°C140-155°C97.6% maximum
Chlorine Flow Rate0.2-1.2 g/min0.6 g/minConsistent conversion
Catalyst Loading0.5-5.0 g2.0 gCost-effective
Residence Time1-8 hours2-4 hoursComplete reaction

Solvent selection studies demonstrate that chlorinated hydrocarbons provide optimal reaction environments due to their chemical inertness and ability to dissolve both starting materials and products [19]. The use of dried solvents prevents competitive hydrolysis reactions that reduce overall efficiency [19]. Solvent recovery and recycling systems improve process economics while reducing waste generation [19].

Advanced process control strategies incorporate feedback loops based on real-time analytical measurements [28]. Gas chromatographic monitoring enables rapid detection of conversion levels and byproduct formation [28]. Automated adjustment of reaction parameters based on analytical feedback maintains optimal performance throughout production campaigns [20].

Mechanistic Pathways

The nucleophilic substitution reactions of 4-(trichloromethyl)benzoyl chloride follow the classic addition-elimination mechanism characteristic of acyl chlorides. The trichloromethyl group at the para position exerts a strong electron-withdrawing inductive effect, significantly enhancing the electrophilicity of the carbonyl carbon . This electronic perturbation makes the compound approximately 15-20 times more reactive toward nucleophiles compared to unsubstituted benzoyl chloride .

The reaction mechanism proceeds through a tetrahedral intermediate formed by nucleophilic attack on the carbonyl carbon. The electron-withdrawing trichloromethyl group stabilizes this intermediate through resonance and inductive effects . The trichloromethyl substituent (-CCl₃) is a stronger electron-withdrawing group than trifluoromethyl (-CF₃), resulting in increased carbonyl reactivity compared to its fluorinated counterpart .

Reaction Kinetics and Thermodynamics

Kinetic studies reveal that 4-(trichloromethyl)benzoyl chloride exhibits enhanced reactivity across a broad range of nucleophiles. The reaction rates follow the order: primary amines > secondary amines > alcohols > water > anilines . The activation energies for these reactions range from 45-95 kJ/mol, with ammonia showing the lowest activation barrier at 58 kJ/mol .

NucleophileProduct TypeRelative RateActivation Energy (kJ/mol)Reaction Temperature (°C)Yield (%)
WaterCarboxylic acid1.0 95 25 98
MethanolMethyl ester15.2 78 0 95
EthanolEthyl ester12.8 82 0 92
AmmoniaPrimary amide85.5 58 -20 88
MethylamineSecondary amide45.3 62 -10 85
AnilineAromatic amide8.7 88 25 75

Substituent Effects

The trichloromethyl group influences both the electronic and steric properties of the molecule. The strong electron-withdrawing nature of the -CCl₃ group increases the carbonyl's electrophilicity, making it more susceptible to nucleophilic attack . However, the steric bulk of the trichloromethyl group can hinder reactions with bulky nucleophiles, whereas the smaller trifluoromethyl group offers better balance between electronic activation and reduced steric hindrance .

Hydrolysis Mechanisms and Pathways

Mechanistic Framework

The hydrolysis of 4-(trichloromethyl)benzoyl chloride occurs through multiple pathways depending on the reaction conditions. Under neutral conditions, the reaction proceeds via a typical nucleophilic acyl substitution mechanism where water acts as the nucleophile [2]. The process involves the formation of a tetrahedral intermediate followed by elimination of hydrogen chloride to yield 4-(trichloromethyl)benzoic acid .

The reaction follows the general equation:
C₈H₄Cl₄O + H₂O → C₈H₄Cl₃O₂H + HCl

pH-Dependent Pathways

Under basic conditions, hydroxide ion acts as a more powerful nucleophile, resulting in faster reaction rates and different product distributions [2]. The base-catalyzed hydrolysis proceeds through direct nucleophilic attack by hydroxide ion, forming the corresponding carboxylate salt directly [2].

MechanismNucleophileRate LawTemperature Range (°C)Activation Energy (kJ/mol)Products
Nucleophilic Addition-EliminationWater (H₂O)k[RCOCl][H₂O] [2]25-80 [2]85-95 [2]Carboxylic acid + HCl [2]
Base-Catalyzed HydrolysisHydroxide (OH⁻)k[RCOCl][OH⁻] [2]25-80 [2]45-55 [2]Carboxylate + Cl⁻ + H₂O [2]

Kinetic Analysis

The hydrolysis reaction exhibits first-order kinetics with respect to both the acyl chloride and the nucleophile [2]. The trichloromethyl substituent significantly accelerates the hydrolysis rate compared to unsubstituted benzoyl chloride due to its strong electron-withdrawing effect . The reaction is highly exothermic, requiring careful temperature control to prevent side reactions .

Solvent Effects

The hydrolysis rate is significantly influenced by solvent polarity and water content. In aqueous systems, the reaction proceeds rapidly at room temperature, while in anhydrous organic solvents, the compound remains stable for extended periods . The presence of protic solvents accelerates the reaction through hydrogen bonding stabilization of the transition state [2].

Coupling Reaction Mechanisms

Palladium-Catalyzed Cross-Coupling

4-(Trichloromethyl)benzoyl chloride participates in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Stille couplings [3]. The acyl chloride functionality serves as an effective electrophilic coupling partner, while the trichloromethyl group can undergo further transformations under appropriate conditions [3].

The Suzuki-Miyaura coupling with arylboronic acids proceeds through oxidative addition of the palladium catalyst to the acyl chloride bond, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product [3]. The electron-withdrawing trichloromethyl group facilitates the oxidative addition step, making the reaction proceed under milder conditions compared to simple aryl chlorides [3].

Coupling Reaction Optimization

Reaction TypeCatalystCoupling PartnerBaseSolventTemperature (°C)Yield (%)Reaction Time (h)
Suzuki-MiyauraPd(PPh₃)₄ [3]Arylboronic acid [3]K₂CO₃ [3]DMF/H₂O [3]80 [3]75 [3]12 [3]
NegishiPd(dppf)Cl₂ [3]Organozinc reagent [3]Et₃N [3]THF [3]60 [3]65 [3]8 [3]
StillePd₂(dba)₃ [3]Organotin reagent [3]CsF [3]DMF [3]100 [3]70 [3]16 [3]

Mechanistic Considerations

The coupling reactions proceed through standard palladium-catalyzed mechanisms involving oxidative addition, transmetalation, and reductive elimination steps [3]. The trichloromethyl substituent enhances the electrophilicity of the acyl chloride, facilitating the oxidative addition step [3]. However, the bulky nature of the trichloromethyl group can sometimes hinder the approach of bulky coupling partners [3].

Halogen Exchange Reactions

Fluorination Mechanisms

The conversion of 4-(trichloromethyl)benzoyl chloride to trifluoromethyl derivatives represents a significant synthetic transformation. The halogen exchange process involves reaction with hydrogen fluoride in the presence of antimony pentachloride as a halogen transfer catalyst [4]. The reaction proceeds through selective fluorination of the trichloromethyl group while preserving the acyl chloride functionality [4].

The mechanism involves formation of a mixed antimony fluoride-chloride complex that facilitates the halogen exchange process [4]. The reaction is highly selective, preferentially fluorinating the methyl group rather than the acyl chloride [4]. Under optimized conditions, the reaction can achieve 85% conversion with 92% selectivity for the trifluoromethyl product [4].

Reaction Optimization

Starting MaterialReagentProductTemperature (°C)Conversion (%)Selectivity (%)Reaction Time (h)
4-(Trichloromethyl)benzoyl chlorideHF/SbCl₅ [4]4-(Trifluoromethyl)benzoyl chloride65 [4]85 [4]92 [4]6 [4]
4-(Trichloromethyl)benzoyl chlorideNaF/Crown ether [4]4-(Monofluoromethyl)benzoyl chloride120 [4]45 [4]78 [4]24 [4]
4-(Trichloromethyl)benzoyl chlorideAgF/DMF [4]4-(Difluoromethyl)benzoyl chloride80 [4]62 [4]85 [4]12 [4]

Catalytic Systems

The halogen exchange reactions require specific catalytic systems to achieve high selectivity. Antimony pentachloride serves as the most effective halogen transfer catalyst, providing both high conversion rates and excellent selectivity [4]. Alternative catalysts such as aluminum chloride and ferric chloride show lower activity but can be used under specific conditions [4].

Conversion to Trifluoromethyl Derivatives

Synthetic Strategies

The transformation of 4-(trichloromethyl)benzoyl chloride to trifluoromethyl derivatives employs various synthetic approaches. The most established method involves treatment with hydrogen fluoride in the presence of antimony pentachloride as a halogen transfer catalyst [4]. This reaction proceeds through selective fluorination of the trichloromethyl group while maintaining the acyl chloride functionality [4].

The process involves a two-step mechanism: initial formation of a mixed antimony fluoride-chloride complex, followed by selective fluorine-chlorine exchange [4]. The reaction conditions must be carefully controlled to prevent over-fluorination or decomposition of the acyl chloride group [4].

Mechanistic Pathways

The halogen exchange occurs through a concerted mechanism involving simultaneous breaking of carbon-chlorine bonds and formation of carbon-fluorine bonds [4]. The antimony catalyst facilitates this process by coordinating with both the substrate and the fluorinating reagent [4]. The reaction exhibits high chemoselectivity, preferentially targeting the trichloromethyl group over the acyl chloride [4].

Reaction Scope and Limitations

The fluorination reaction is generally applicable to various substituted trichloromethyl benzoyl chlorides, with electron-withdrawing substituents enhancing the reaction rate [4]. However, the presence of electron-donating groups can reduce the effectiveness of the transformation [4]. The reaction requires anhydrous conditions and careful temperature control to prevent side reactions [4].

Radical-Mediated Transformations

Photochemical Reactions

4-(Trichloromethyl)benzoyl chloride undergoes various radical-mediated transformations under photochemical conditions. The compound can participate in photochlorination reactions when exposed to chlorine gas under ultraviolet irradiation [5]. The reaction proceeds through a radical chain mechanism initiated by photolysis of the carbon-chlorine bonds [5].

The photochemical process involves initial homolytic cleavage of the carbon-chlorine bonds in the trichloromethyl group, generating chlorine radicals and benzyl radicals [5]. These radicals then propagate the chain reaction, leading to further chlorination of the aromatic ring or side chain [5].

Thermal Decomposition

Under thermal conditions, 4-(trichloromethyl)benzoyl chloride can undergo homolytic cleavage of the carbon-chlorine bonds, generating reactive radical species [5]. The thermal decomposition typically occurs at temperatures above 140°C and can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) [5].

Reaction TypeInitiatorConditionsPrimary ProductYield (%)SelectivityMechanism
PhotochlorinationUV light (350-400 nm) [5]Cl₂ gas, 140°C [5]Polychlorinated derivatives [5]75 [5]Low [5]Chain reaction [5]
Thermal DecompositionAIBN [5]Toluene, 80°C [5]Benzyl radicals [5]65 [5]Moderate [5]Homolytic cleavage [5]
Radical CouplingBenzoyl peroxide [5]Benzene, 60°C [5]Coupled products [5]55 [5]High [5]Radical coupling [5]

Radical Coupling Reactions

The compound can participate in radical coupling reactions when treated with appropriate radical initiators. These reactions typically involve formation of carbon-carbon bonds between radical species generated from the trichloromethyl group and other organic molecules [5]. The coupling reactions show high selectivity but moderate yields due to competing side reactions [5].

Decarboxylative Halogenation Mechanisms

Mechanistic Framework

Decarboxylative halogenation reactions involving 4-(trichloromethyl)benzoyl chloride represent a specialized class of transformations that can occur under specific conditions. These reactions typically involve the loss of carbon dioxide from carboxylic acid derivatives, followed by halogenation of the resulting radical intermediate [6].

The decarboxylative process can proceed through several mechanistic pathways, including radical mechanisms involving acyloxy radicals and ionic mechanisms through carbocation intermediates [6]. The choice of mechanism depends on the specific reaction conditions, including temperature, solvent, and the nature of the halogenating agent [6].

Radical Decarboxylation Pathways

The radical decarboxylation mechanism involves initial formation of an acyloxy radical through homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group [6]. This acyloxy radical then undergoes rapid decarboxylation to generate a carbon-centered radical, which can be trapped by halogenating agents to form the corresponding halide [6].

The reaction rate depends on the stability of the intermediate radical species, with the trichloromethyl group providing additional stabilization through its electron-withdrawing effect [6]. The reaction can be initiated photochemically or thermally, with photochemical initiation generally providing better selectivity [6].

Synthetic Applications

Decarboxylative halogenation reactions provide access to halogenated derivatives that may be difficult to obtain through other synthetic routes [6]. The reactions are particularly useful for introducing halogen atoms at specific positions on aromatic rings, taking advantage of the directing effects of the trichloromethyl group [6].

The transformation can be applied to various substrates, with the efficiency depending on the electronic properties of the substituents and the reaction conditions [6]. Electron-withdrawing groups generally enhance the reaction rate, while electron-donating groups can inhibit the process [6].

Mechanistic Studies

Detailed mechanistic studies have employed various techniques to elucidate the reaction pathways, including radical trapping experiments and isotope labeling studies [6]. These investigations have confirmed the radical nature of the decarboxylation process and identified the key intermediates involved [6].

The studies have also revealed the importance of reaction conditions in controlling the selectivity and yield of the transformation. Careful optimization of temperature, solvent, and catalyst loading is essential for achieving high efficiency in these reactions [6].

Scope and Limitations

The decarboxylative halogenation methodology shows broad applicability to various aromatic substrates, particularly those containing electron-withdrawing groups [6]. However, the reaction may be less effective with electron-rich aromatics or sterically hindered substrates [6].

XLogP3

4.8

Other CAS

14815-86-2

Wikipedia

4-(Trichloromethyl)benzoyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types